Thallium cyclopentadienide

Catalog No.
S1892124
CAS No.
34822-90-7
M.F
C5H5Tl
M. Wt
269.48 g/mol
Availability
In Stock
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Thallium cyclopentadienide

CAS Number

34822-90-7

Product Name

Thallium cyclopentadienide

IUPAC Name

cyclopenta-2,4-dien-1-ylthallium

Molecular Formula

C5H5Tl

Molecular Weight

269.48 g/mol

InChI

InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H;

InChI Key

RKLJDPOVAWGBSD-UHFFFAOYSA-N

SMILES

C1=CC(C=C1)[Tl]

Canonical SMILES

C1=CC(C=C1)[Tl]

Synthesis of Organometallic Compounds

TlCp serves as a valuable starting material for the preparation of a wide range of organometallic compounds, particularly those involving transition metals. The cyclopentadienyl (Cp) ring in TlCp acts as a ligand, readily donating electrons to a metal center. This property allows for the formation of new metal-carbon bonds, creating novel organometallic species. A study by Nielson et al. demonstrates this concept, showcasing the use of TlCp to synthesize 5,6-fused ring thallium Cp pyridazines [].

  • Origin and Significance: This light yellow solid is a valuable precursor for synthesizing a wide range of transition metal and main group cyclopentadienyl complexes []. These complexes play a crucial role in organometallic chemistry, particularly in catalysis, and have applications in polymer synthesis and organic transformations [, ].

Molecular Structure Analysis

  • Key Features: In the solid state, thallium cyclopentadienide adopts a polymeric structure. This structure consists of infinite chains of bent metallocenes with Tl---Tl---Tl angles of approximately 130° []. The C₅H₅ ring adopts a cyclopentadienyl (Cp) η⁵-hapticity, meaning all five carbon atoms bond to the thallium center.
  • Notable Aspects: Upon sublimation, the polymer breaks down into discrete monomers with C₅v symmetry []. This structural transformation highlights the delicate balance between intermolecular forces in the solid state.

Chemical Reactions Analysis

  • Synthesis: The primary method for synthesizing thallium cyclopentadienide involves the reaction of thallium(I) sulfate (Tl₂SO₄) with sodium hydroxide (NaOH) and cyclopentadiene (C₅H₆) as shown in the balanced equation []:

Tl₂SO₄ + 2 NaOH → 2 TlOH + Na₂SO₄TlOH + C₅H₆ → TlC₅H₅ + H₂O

  • Other Relevant Reactions: Due to the ionic character of the Tl-C bond, thallium cyclopentadienide acts as a good nucleophile and readily reacts with various Lewis acids to generate new cyclopentadienyl metal complexes []. The specific reaction depends on the Lewis acid used.

Physical and Chemical Properties

  • Melting Point: Not reported.
  • Boiling Point: Decomposes upon heating but sublimes readily [].
  • Solubility: Insoluble in most common organic solvents but soluble in polar aprotic solvents like dimethylformamide (DMF) [].
  • Stability: Relatively stable under dry conditions but decomposes in moist air due to hydrolysis of the Tl-C bond [].

Mechanism of Action (Not Applicable)

Thallium cyclopentadienide doesn't exhibit any biological activity and is not used in biological systems.

  • Toxicity: Thallium is a highly toxic heavy metal. Thallium cyclopentadienide should be handled with extreme caution to avoid inhalation, ingestion, or skin contact. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling this compound.
  • Flammability: Not flammable.
  • Reactivity: Reacts with water and moisture, releasing thallium hydroxide, a toxic and corrosive compound [].

The formation of thallium cyclopentadienide involves a two-step reaction:

  • Thallium(I) sulfate reacts with sodium hydroxide:
    Tl2SO4+2NaOH2TlOH+Na2SO4Tl_2SO_4+2NaOH→2TlOH+Na_2SO_4
  • The resulting thallium hydroxide then reacts with cyclopentadiene:
    TlOH+C5H6TlC5H5+H2OTlOH+C_5H_6→TlC_5H_5+H_2O

Thallium cyclopentadienide can participate in various reactions, including the synthesis of hexahydro-3,4,7-methenocyclopenta[a]pentalene through its reaction with 7-chloronorbornadiene .

The cyclopentadienyl ligand in dimethyl(cyclopentadienyl)thallium (Me2(C5H5)Tl) undergoes rapid intermolecular exchange. This ligand is possibly bound to thallium in an η1 fashion, although no redistribution has been observed .

Thallium cyclopentadienide also participates in exchange reactions with other metals. For instance, the cyclopentadienyl anion can exchange between indium and thallium .

Similar Compounds

Thallium cyclopentadienide shares similarities with other cyclopentadienyl transfer reagents but possesses unique properties that set it apart:

CompoundAir SensitivityReducing Power
Thallium cyclopentadienideLess sensitiveWeaker
Cyclopentadienyl sodiumMore sensitiveStronger
Cyclopentadienylmagnesium bromideMore sensitiveStronger
Bis(cyclopentadienyl)magnesiumMore sensitiveStronger

Thallium cyclopentadienide's lower air sensitivity and weaker reducing power make it a valuable alternative in certain synthetic applications .

Other similar compounds include:

  • Cyclopentadienyl complexes of other metals (e.g., sodium, potassium, lithium)
  • Other organothallium compounds
  • Metallocenes of neighboring elements in the periodic table

Thallium cyclopentadienide's uniqueness lies in its polymeric structure, sublimation properties, and the balance it strikes between reactivity and stability compared to other cyclopentadienyl transfer reagents .

Synthetic Methodologies

Reaction Mechanisms Involving Thallium(I) Salts

The primary synthetic route for thallium cyclopentadienide involves a two-step mechanism utilizing thallium(I) sulfate as the starting material [1]. The initial reaction proceeds through the formation of thallium hydroxide in aqueous solution, followed by an acid-base reaction with cyclopentadiene [1]. The complete reaction sequence can be represented as follows:

Step 1: Formation of thallium hydroxide
Thallium(I) sulfate + 2 sodium hydroxide → 2 thallium hydroxide + sodium sulfate [1]

Step 2: Cyclopentadienide formation
Thallium hydroxide + cyclopentadiene → thallium cyclopentadienide + water [1]

The mechanism involves the deprotonation of cyclopentadiene by thallium hydroxide, resulting in the precipitation of the desired product in nearly quantitative yield [2]. A 10% potassium hydroxide solution is typically employed as the optimal basic medium [2]. For less reactive dienes such as dihydropentalene and isodicyclopentadiene, a more concentrated 25% potassium hydroxide solution is recommended [2].

Alternative thallium(I) salts have been successfully employed in this synthetic approach [3]. Thallium chloride, thallium bromide, thallium thiocyanate, thallium nitrate, and thallium acetylacetonate all provide essentially quantitative yields of thallium cyclopentadienide [3]. However, thallium(I) iodide has been found to be unreactive under these conditions [3].

The reaction can be viewed as a combined metathesis and acid-base process, where potassium hydroxide initially reacts with the thallium salt to form thallium hydroxide, which subsequently undergoes reaction with the diene [2]. The product precipitates from the aqueous medium, facilitating its isolation and purification [2].

Alternative Preparation Routes

Several alternative synthetic methodologies have been developed for the preparation of thallium cyclopentadienide [2]. The metathesis reaction represents a versatile approach utilizing alkali metal cyclopentadienides as starting materials [2]. This method involves the salt-elimination reaction between cyclopentadienyl alkali metals (lithium, sodium, or potassium) and thallium(I) salts, where the anion can be chloride, half-sulfate, acetate, or ethoxide [2].

A particularly elegant route involves direct metallation using thallium(I) ethoxide [2]. This homogeneous reaction eliminates the formation of alkali metal salt precipitates and allows the direct use of cyclopentadiene without prior alkali metallation [2]. The reaction proceeds according to the following equation:

Cyclopentadiene + thallium ethoxide → thallium cyclopentadienide + ethanol [2]

This method typically provides higher yields compared to the metathesis approach and can be conducted in ethereal or hydrocarbon solvents [2]. The acid-base nature of this reaction is fundamentally similar to that using thallium hydroxide, but offers advantages in terms of product purity and reaction homogeneity [2].

For specialized applications, thallium(I) methoxide has also been employed as an alternative base [2]. Additionally, the synthesis can be accomplished through the reaction between dicyclopentadiene mercury and thallium hydroxide [1].

An innovative approach involves the preparation of isotopically labeled thallium cyclopentadienide [4]. Carbon-13 labeled cyclopentadienyl thallium has been synthesized with one carbon position labeled at greater than 90 atom percent carbon-13 concentration [4]. This method relies on the reaction of the di-Grignard reagent of 1,4-dibromobutane with isopropyl formate carbon-13, followed by conversion to the desired thallium complex [4].

Crystallographic Analysis

Polymeric Chain Structure in Solid State

Thallium cyclopentadienide adopts a distinctive polymeric structure in the solid state, consisting of infinite chains of bent metallocenes [1]. The compound crystallizes in a zigzag chain arrangement where thallium cations and cyclopentadienyl anions are alternately positioned [5]. Crystallographic studies have revealed specific geometric parameters for this polymeric structure [5].

The thallium-thallium-thallium angles within the polymeric chain are measured at 130° [1]. The cyclopentadienyl-thallium distance has been determined to be 2.762 Å, with a cyclopentadienyl-thallium-cyclopentadienyl angle of 129.10° [5]. These structural parameters indicate the bent nature of the metallocene units within the chain [5].

The polymeric arrangement results from the ionic character of the thallium-cyclopentadienyl bonding in the solid state [1]. Each thallium center is coordinated to cyclopentadienyl rings from adjacent units, creating an extended one-dimensional structure [1]. The crystal structure exhibits interstrand interactions that contribute to the overall stability of the solid-state arrangement [6].

X-ray powder diffraction studies have provided additional insights into the crystalline organization [5]. The compound can be obtained as colorless needle crystals through purification with hot hexane solution, which reduces disorder compared to crystals obtained from tetrahydrofuran solutions [5]. The refined crystallographic data shows an R1 factor of 1.58% for the hexane-crystallized material [5].

Monomeric Behavior Upon Sublimation

Upon sublimation, the polymeric chain structure of thallium cyclopentadienide undergoes dissociation into monomeric units [1]. This transformation represents a fundamental change in the bonding and structural arrangement of the compound [1]. The monomeric species exhibits C5v symmetry, characteristic of a bent metallocene structure [1].

The sublimation process occurs readily under reduced pressure, with the compound subliming between 80-145°C depending on the vacuum quality [7]. During this phase transition, the infinite polymeric chains crack into individual monomeric cyclopentadienylthallium units [1]. This behavior is attributed to the relatively weak intermolecular forces holding the polymeric structure together compared to the intramolecular bonding within individual metallocene units [1].

The monomeric form in the gas phase exhibits different bonding characteristics compared to the solid-state polymer [1]. In the gaseous state, the compound displays more covalent character in the thallium-cyclopentadienyl interaction, contrasting with the predominantly ionic bonding observed in the solid state [1]. This change in bonding nature reflects the different coordination environments and intermolecular interactions present in the two phases [1].

Sublimation serves as a preferred purification method for thallium cyclopentadienide, allowing for the separation of the desired product from impurities and side products [2]. The sublimed material typically appears as pale yellow crystals with improved purity compared to the crude reaction product [3]. The ease of sublimation also facilitates the compound's use in various synthetic applications where high purity is required [2].

Spectroscopic Characterization

Infrared (IR) and Raman Spectral Features

The infrared spectroscopic characterization of thallium cyclopentadienide provides valuable information about the vibrational modes and bonding characteristics of the compound. The cyclopentadienyl ring exhibits characteristic carbon-hydrogen stretching vibrations in the region of 3000-3200 cm⁻¹ [8] [9]. These bands are consistent with the aromatic character of the cyclopentadienyl ligand and provide evidence for the intact ring structure [8].

The carbon-carbon stretching modes of the cyclopentadienyl ring appear in the fingerprint region between 1400-1600 cm⁻¹ [9]. These vibrations are sensitive to the coordination environment and can provide information about the degree of interaction between the thallium center and the ring system [9]. The presence of multiple bands in this region reflects the different carbon-carbon bond environments within the five-membered ring [9].

Ring deformation modes are observed at lower frequencies, typically in the range of 800-1200 cm⁻¹ [9]. These vibrations involve both in-plane and out-of-plane deformations of the cyclopentadienyl ring and are influenced by the coordination to the thallium center [9]. The specific frequencies and intensities of these modes can provide insights into the strength and nature of the metal-ligand interaction [9].

The thallium-cyclopentadienyl stretching vibrations appear at lower frequencies, generally below 600 cm⁻¹ [9]. These modes are particularly diagnostic for the coordination environment and can distinguish between different structural arrangements [9]. The observation of these vibrations confirms the direct interaction between the thallium center and the cyclopentadienyl ligand [9].

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared-inactive [9]. The totally symmetric breathing mode of the cyclopentadienyl ring is typically Raman-active and appears as a strong band in the Raman spectrum [9]. This mode is sensitive to the ring-metal interaction and can provide information about the degree of charge transfer between the ligand and metal center [9].

X-ray Diffraction Studies

X-ray diffraction analysis of thallium cyclopentadienide has provided detailed structural information about both the solid-state polymeric form and the coordination geometry around the thallium center [1] [5]. The diffraction patterns confirm the zigzag chain structure observed in single crystal studies [5]. The unit cell parameters and space group symmetry have been determined through careful analysis of the diffraction data [5].

The electron density distribution maps derived from X-ray diffraction studies reveal the bonding characteristics between thallium and the cyclopentadienyl ring [1]. These studies indicate that the bonding has significant ionic character in the solid state, with the thallium center acting as a cation and the cyclopentadienyl ring as an anion [1]. The electron density is primarily localized on the cyclopentadienyl carbons, consistent with this ionic description [1].

Powder diffraction methods have been employed to study the bulk crystalline properties of thallium cyclopentadienide [5]. These studies confirm the homogeneity of the crystalline phase and provide information about the average structural parameters [5]. The powder patterns are consistent with the single crystal structure determinations and show good agreement with calculated diffraction profiles [5].

Temperature-dependent X-ray diffraction studies have revealed information about the thermal behavior of the compound [5]. As the temperature is increased toward the sublimation point, changes in the diffraction patterns indicate the beginning of structural reorganization that ultimately leads to the breakdown of the polymeric chains [5]. These studies provide insights into the mechanism of the solid-to-gas phase transition [5].

The diffraction data also reveal information about the intermolecular interactions that stabilize the polymeric structure [5]. The spacing between adjacent chains and the orientation of the cyclopentadienyl rings relative to each other provide evidence for weak intermolecular forces that contribute to the overall crystal packing [5]. These interactions, while individually weak, collectively stabilize the extended chain structure in the solid state [5].

Structural ParameterValueReference
Thallium-Cyclopentadienyl Distance2.762 Å [5]
Cyclopentadienyl-Thallium-Cyclopentadienyl Angle129.10° [5]
Thallium-Thallium-Thallium Angle130° [1]
Sublimation Temperature Range80-145°C [7]
Crystallographic R1 Factor1.58% [5]

Anisotropic Thermal Expansion Dynamics

Thallium cyclopentadienide exhibits highly anisotropic thermal expansion behavior that reflects its unique ionic crystal structure. Detailed X-ray powder diffractometry measurements conducted over the temperature range of 78 to 295 K reveal extraordinary directional dependence in thermal expansion [1] [2].

The thermal expansion coefficients demonstrate pronounced anisotropy with three distinct directional components: α₁ = 125 ± 12 × 10⁻⁶ K⁻¹, α₂ = 97 ± 5 × 10⁻⁶ K⁻¹, and α₃ = 0 ± 4 × 10⁻⁶ K⁻¹ [1]. This remarkable anisotropy indicates that thermal expansion occurs primarily in two perpendicular directions while remaining essentially constant in the third direction.

Table 1: Anisotropic Thermal Expansion Coefficients of Thallium Cyclopentadienide

Thermal Expansion CoefficientValue (×10⁻⁶ K⁻¹)Temperature Range (K)Measurement Method
α₁125 ± 1278-295X-ray powder diffractometry
α₂97 ± 578-295X-ray powder diffractometry
α₃0 ± 478-295X-ray powder diffractometry

The directional behavior and magnitude ratios of the two primary expansion coefficients (α₁ and α₂) can be explained by considering the shortest thallium-to-thallium distances within the ionic crystal structure [1]. The structural arrangement creates preferential pathways for thermal expansion that align with specific crystallographic directions, resulting in the observed anisotropic behavior.

Sublimation Characteristics

Thallium cyclopentadienide demonstrates exceptional sublimation properties that distinguish it from other cyclopentadienyl metal complexes. The compound readily sublimes at relatively low temperatures, with sublimation occurring at 75°C under reduced pressure conditions of 0.1 mmHg [3]. This sublimation behavior is particularly notable given the compound's polymeric structure in the solid state.

During sublimation, the compound undergoes a structural transformation from its solid-state polymeric form to monomeric units in the gas phase [4]. In the solid state, thallium cyclopentadienide adopts a polymeric structure consisting of infinite chains of bent metallocenes with thallium-thallium-thallium angles of 130° [4]. However, upon sublimation, these polymeric chains dissociate into individual monomeric units exhibiting C₅ᵥ symmetry [4].

The sublimation process occurs readily and can be performed under controlled conditions to obtain pure crystalline material [5] [6]. The ease of sublimation reflects the relatively weak intermolecular forces holding the polymeric chains together, allowing thermal energy to overcome these interactions and facilitate the transition to the gas phase.

Solubility and Reactivity Profiles

Interactions with Organic Solvents

Thallium cyclopentadienide exhibits limited solubility in most organic solvents, which contrasts sharply with its alkyl-substituted analogs. The parent compound is essentially insoluble in common organic solvents including alkanes, ethers, and aromatic hydrocarbons [5] [7]. This insolubility is attributed to the strong ionic interactions within the polymeric crystal structure and the lack of significant solvation interactions with organic media.

Table 2: Solubility and Stability Profile of Thallium Cyclopentadienide

Solvent TypeSolubilityStability in SolventNotes
WaterInsolubleStableCompletely insoluble
Common Organic SolventsInsolubleStableGeneral insolubility
Aromatic SolventsInsolubleStableNo dissolution observed
Polar SolventsModerately solubleStableLimited solubility in polar media

The compound demonstrates complete insolubility in water [4] [7], which is consistent with its ionic character and the hydrophobic nature of the cyclopentadienyl ligand. This aqueous insolubility is an important characteristic that influences its synthetic applications and handling procedures.

Despite its limited solubility, thallium cyclopentadienide shows enhanced stability compared to its more soluble analogs. The compound maintains its structural integrity when exposed to various organic solvents and does not undergo decomposition or ligand exchange reactions under normal conditions [5].

Comparative Reactivity with Alkali Metal Cyclopentadienides

Thallium cyclopentadienide exhibits distinctive reactivity patterns when compared to alkali metal cyclopentadienides, particularly in terms of air sensitivity and reducing power. These differences make it a valuable alternative reagent in organometallic synthesis [5].

Table 3: Comparative Reactivity of Thallium Cyclopentadienide with Alkali Metal Cyclopentadienides

CompoundAir SensitivityReducing PowerStabilitySolubility in Organic Solvents
Thallium cyclopentadienideLess sensitiveWeakerHigherInsoluble
Cyclopentadienyl sodiumMore sensitiveStrongerLowerSoluble
Cyclopentadienylmagnesium bromideMore sensitiveStrongerLowerSoluble
Bis(cyclopentadienyl)magnesiumMore sensitiveStrongerLowerSoluble

The compound demonstrates reduced air sensitivity compared to alkali metal cyclopentadienides such as cyclopentadienyl sodium, cyclopentadienylmagnesium bromide, and bis(cyclopentadienyl)magnesium . This enhanced air stability allows for easier handling and storage under less stringent atmospheric conditions, making it particularly useful in synthetic applications where air-sensitive reagents pose handling challenges.

Thallium cyclopentadienide also exhibits weaker reducing properties compared to its alkali metal counterparts . While alkali metal cyclopentadienides are potent reducing agents that can readily donate electrons, thallium cyclopentadienide is significantly less reducing in nature. This characteristic provides selectivity advantages in synthetic transformations where strong reducing conditions are undesirable.

The exchange reactions between thallium cyclopentadienide and other metals demonstrate its utility as a cyclopentadienyl transfer reagent. The compound can participate in metathesis reactions with various metal halides, facilitating the formation of new cyclopentadienyl metal complexes while maintaining selectivity and control over reaction conditions [6] [9].

Table 4: Physical Properties of Thallium Cyclopentadienide

PropertyValueReference Conditions
Molecular Weight269.48 g/molStandard conditions
Melting Point300°CAtmospheric pressure
AppearanceLight yellow solidRoom temperature
Sublimation Temperature75°C at 0.1 mmHgReduced pressure
Crystal StructurePolymeric chainSolid state
Molecular FormulaC₅H₅TlStandard conditions

Other CAS

34822-90-7

General Manufacturing Information

Thallium, (.eta.5-2,4-cyclopentadien-1-yl)-: INACTIVE

Dates

Last modified: 04-14-2024

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